

Technical Support Center: Adhesion Improvement of Nickel-Tungsten Coatings on Steel

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Compound of Interest		
Compound Name:	Nickel;tungsten	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electrodeposition of nickel-tungsten (Ni-W) coatings on steel substrates, with a focus on improving coating adhesion.

Troubleshooting Guide: Poor Adhesion of Ni-W Coatings

Poor adhesion, manifesting as peeling, flaking, or blistering, is a critical issue in Ni-W coating applications.[1][2] This guide provides a systematic approach to diagnosing and resolving adhesion failures.

Initial Assessment:

Before delving into specific parameters, it's crucial to identify the nature of the adhesion failure. Adhesion failure can be categorized as:

- Adhesive failure: Separation occurs at the interface between the coating and the steel substrate. This is the most common type of adhesion failure.
- Cohesive failure: The failure occurs within the coating itself.



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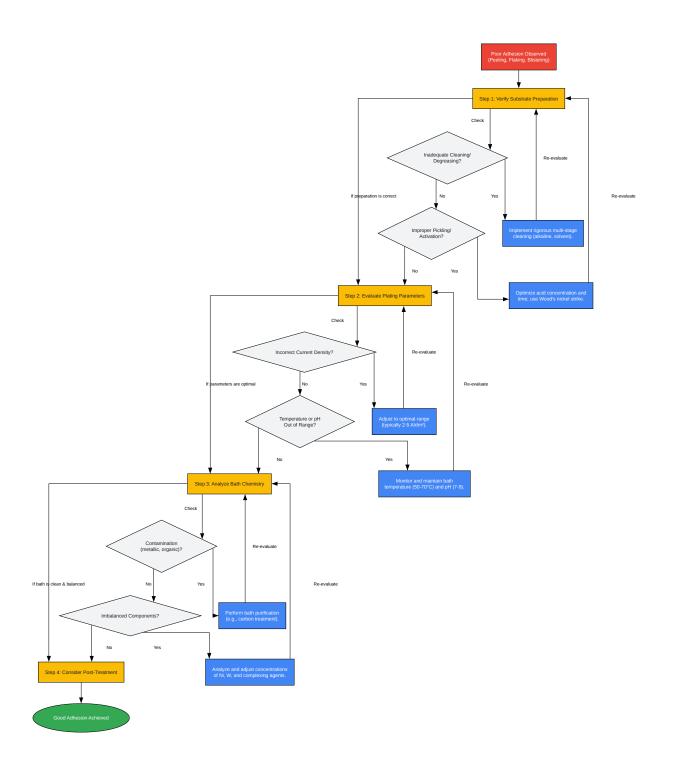
• Substrate failure: The failure occurs within the steel substrate.

A simple bend test or a scribe-grid test can often reveal the failure mode.[3]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting poor adhesion of Ni-W coatings on steel.





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Caption: Troubleshooting workflow for poor Ni-W coating adhesion.







Detailed Troubleshooting Steps:

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Problem Area	Potential Cause	Recommended Action
Substrate Preparation	Inadequate cleaning and degreasing.[1]	Implement a multi-stage cleaning process involving alkaline cleaners and organic solvents to remove all oils, grease, and other surface contaminants.[4][5]
Improper acid pickling.	Use an appropriate acid (e.g., hydrochloric or sulfuric acid) to remove oxides and scale. Avoid over-pickling, which can roughen the surface excessively.[5]	
Insufficient surface activation.	For stainless steel, a Wood's nickel strike is often recommended to ensure good adhesion. For other steels, a brief dip in an activating acid solution is necessary just before plating.[6]	
Plating Parameters	Incorrect current density.	Too high a current density can lead to high internal stress and hydrogen evolution, causing poor adhesion. Optimize the current density, typically in the range of 2-5 A/dm ² .[7][8]
Temperature and pH out of optimal range.	Monitor and maintain the plating bath temperature (typically 50-70°C) and pH (typically 7-9 for citrateammonia baths). Deviations can affect deposit properties and adhesion.	



Bath Chemistry	Metallic or organic contamination.	Contaminants can interfere with the plating process and lead to poor adhesion. Regularly filter the bath and consider periodic purification using methods like carbon treatment.[2]
Imbalance of bath constituents.	Incorrect concentrations of nickel sulfate, sodium tungstate, or complexing agents can result in stressed deposits. Regularly analyze the bath chemistry and make necessary adjustments.	
Post-Treatment	High internal stress in the asdeposited coating.	Consider a post-plating heat treatment (annealing) to relieve stress and improve adhesion. A typical treatment is 400-600°C for 1-2 hours in an inert or reducing atmosphere. [9][10]

Frequently Asked Questions (FAQs)

Q1: Why is my Ni-W coating peeling off the steel substrate?

A1: Peeling is a classic sign of poor adhesion, which can be caused by several factors.[2] The most common culprit is inadequate substrate preparation.[1] Any residual oils, oxides, or contaminants on the steel surface will prevent a strong bond from forming. Other potential causes include incorrect plating parameters (such as excessively high current density leading to high internal stress), or contamination of the plating bath.[2] A systematic check of your cleaning, activation, and plating processes is recommended.

Q2: What is a Wood's nickel strike and why is it important for stainless steel?





A2: A Wood's nickel strike is a special pre-plating step that deposits a very thin, adherent layer of nickel onto a substrate. It is particularly important for stainless steel because stainless steel forms a passive oxide layer on its surface that prevents good adhesion of subsequent coatings. The Wood's nickel strike bath is highly acidic, which removes this passive layer and simultaneously deposits an active nickel layer to which the Ni-W coating can strongly adhere.

Q3: Can the composition of the plating bath affect adhesion?

A3: Yes, absolutely. The concentrations of the main components (nickel salt, tungsten salt) and additives (complexing agents, grain refiners, stress relievers) in the plating bath have a significant impact on the properties of the deposited coating, including its internal stress and adhesion. An imbalanced bath can lead to brittle, highly stressed deposits that are prone to cracking and peeling. Regular analysis and maintenance of the bath chemistry are crucial for consistent and adherent coatings.

Q4: How does heat treatment improve the adhesion of Ni-W coatings?

A4: Heat treatment, or annealing, after plating can significantly improve adhesion through several mechanisms. It helps to relieve the internal stresses that are often present in asdeposited electroplated coatings.[9] Additionally, it can promote interdiffusion at the coating-substrate interface, creating a stronger metallurgical bond.[11] However, the temperature and duration of the heat treatment must be carefully controlled to avoid detrimental effects like the formation of brittle intermetallic phases.[10]

Q5: What is the best method to test the adhesion of my Ni-W coating?

A5: There are several methods for testing adhesion, and the best one depends on your specific requirements (qualitative vs. quantitative) and the nature of your sample. Common qualitative tests include the bend test and the tape test (ASTM B571), which are simple and quick for production control.[3][12][13] For quantitative measurements, the pull-off test (ASTM D4541) and the scratch test are widely used.[14][15][16] The pull-off test measures the force required to pull the coating off the substrate, while the scratch test determines the critical load at which the coating fails.[14][16]

Data Presentation



Table 1: Typical Ni-W Plating Bath Compositions for Steel Substrates

Component	Concentration Range (g/L)	Purpose
Nickel Sulfate (NiSO ₄ ·6H ₂ O)	20 - 50	Source of nickel ions
Sodium Tungstate (Na ₂ WO ₄ ·2H ₂ O)	30 - 60	Source of tungsten ions
Sodium Citrate (Na ₃ C ₆ H ₅ O ₇ ·2H ₂ O)	40 - 100	Complexing agent, pH buffer
Ammonium Chloride (NH ₄ Cl)	20 - 50	Complexing agent, improves efficiency
Additives (e.g., saccharin)	0.5 - 2	Stress reliever, grain refiner

Table 2: Effect of Plating Parameters on Ni-W Coating Properties and Adhesion



Parameter	Typical Range	Effect on Coating and Adhesion
Current Density	2 - 5 A/dm²	Increasing current density generally increases tungsten content and deposition rate, but excessively high values can increase internal stress and hydrogen evolution, leading to poor adhesion.[7][8] [17]
Temperature	50 - 70 °C	Higher temperatures can increase deposition rate and efficiency. Optimal temperature control is crucial for maintaining bath stability and achieving desired coating properties.[9]
рН	7 - 9	pH affects the complexation of metal ions and the overall stability of the bath. Deviations from the optimal range can lead to poor quality deposits and reduced adhesion.

Table 3: Post-Plating Heat Treatment Parameters and Their Effects



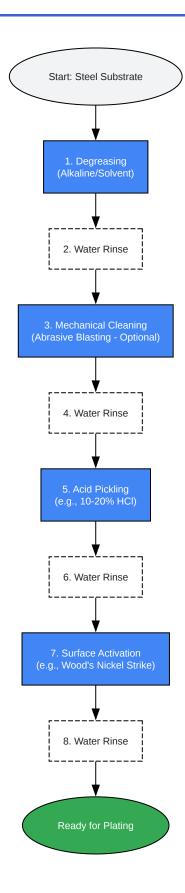
Temperature Range (°C)	Time (hours)	Primary Effect
150 - 200	2 - 4	Hydrogen embrittlement relief. [18]
250 - 350	4 - 8	Increased hardness.[18]
400 - 600	1 - 2	Stress relief, improved adhesion, and increased hardness due to precipitation of Ni ₄ W and other phases.[9] [10][11]
> 600	1 - 2	May lead to grain coarsening and reduced hardness.[9]

Experimental Protocols

Protocol 1: Substrate Preparation for Ni-W Plating on Steel

This protocol outlines the essential steps for preparing a steel substrate to ensure optimal adhesion of the Ni-W coating.





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Caption: Workflow for steel substrate preparation before Ni-W plating.



- Degreasing: Submerge the steel part in an alkaline cleaning solution or wipe with a suitable organic solvent to remove oils and grease.[4][5]
- Rinsing: Thoroughly rinse the part with deionized water.
- Mechanical Cleaning (if necessary): For parts with heavy scale or rust, use abrasive blasting to achieve a clean, uniform surface.
- Rinsing: Rinse with deionized water.
- Acid Pickling: Immerse the part in a solution of hydrochloric acid (10-20% by volume) or sulfuric acid (5-15% by volume) at room temperature to remove any remaining oxides. The duration will depend on the condition of the substrate but should be kept to a minimum to avoid over-etching.[5]
- Rinsing: Thoroughly rinse with deionized water.
- Surface Activation: Immediately prior to plating, activate the surface. For stainless steel, a Wood's nickel strike is recommended.[6] For other steels, a brief dip in a dilute acid solution can be used.
- Rinsing: Rinse with deionized water and proceed immediately to the plating bath.

Protocol 2: Pull-Off Adhesion Test (based on ASTM D4541)

This protocol provides a method for quantifying the adhesion of the Ni-W coating.[14][19]

- Surface Preparation: Select a flat, representative area of the coated surface. If necessary, lightly abrade the surface and the face of the loading fixture (dolly) to promote adhesive bonding.[20] Clean the surfaces with a solvent to remove any dust or oils.
- Adhesive Application: Mix a two-part epoxy adhesive according to the manufacturer's instructions.[20] Apply a uniform layer of adhesive to the face of the dolly.
- Dolly Attachment: Press the dolly firmly onto the prepared test surface. Ensure that a small amount of adhesive oozes out around the dolly, indicating complete coverage. Remove the excess adhesive.





- Curing: Allow the adhesive to cure for the time specified by the manufacturer.
- Scoring (optional but recommended): Once the adhesive is cured, carefully cut through the coating around the dolly down to the substrate. This isolates the test area.
- Testing: Attach the pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a steady rate until the dolly is pulled off.[21]
- Analysis: Record the pull-off force at which failure occurred. Examine the bottom of the dolly
 and the test surface to determine the nature of the failure (adhesive, cohesive, or substrate).
 The pull-off strength is calculated by dividing the pull-off force by the surface area of the
 dolly.

Protocol 3: Scratch Test for Adhesion

The scratch test is another method to assess coating adhesion by applying a progressively increasing load to a stylus as it moves across the surface.[16][22]

- Sample Mounting: Securely mount the coated steel sample on the stage of the scratch tester.
- Parameter Selection: Set the test parameters, including the initial load, final load, loading rate, and scratch length. A typical test might range from a 1 N initial load to a 45 N final load over a 5 mm scratch length.[23]
- Test Execution: Lower the stylus onto the coating surface and initiate the test. The instrument will draw the stylus across the surface while linearly increasing the normal force.
- Data Acquisition: During the test, the instrument records the applied load, tangential force, acoustic emission, and penetration depth.[24]
- Analysis: After the test, examine the scratch track using the integrated optical microscope.
 The critical load (Lc) is the load at which the first signs of coating failure (e.g., cracking, delamination) are observed. This value provides a quantitative measure of adhesion.



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